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molecular formula C7H9NOS B1611640 1-(Thiazol-2-yl)cyclobutanol CAS No. 362718-83-0

1-(Thiazol-2-yl)cyclobutanol

Cat. No. B1611640
M. Wt: 155.22 g/mol
InChI Key: DZVAUUDEBFFNFY-UHFFFAOYSA-N
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Patent
US08691810B2

Procedure details

To a cold (−78° C.) solution of thiazole (6.59 ml, 93 mmol) in tetrahydrofuran (238 mL) was added n-butyllithium (58.0 mL, 93 mmol) dropwise. The reaction was stirred for 15 minutes, and cyclobutanone (5.0 g, 71.3 mmol) was added via syringe. The reaction was stirred for 10 minutes and was then quenched by the addition of saturated aqueous bicarbonate solution. The cold bath was removed, and the reaction was warmed to room temperature. Ethyl acetate was added, and the layers were separated. The aqueous layer was extracted with additional ethyl acetate (2×). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound, which was used in the subsequent step without further purification. MS ESI(+) m/z 156 [M+H]+.
Quantity
6.59 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
238 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([Li])CCC.[C:11]1(=[O:15])[CH2:14][CH2:13][CH2:12]1>O1CCCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:11]1([OH:15])[CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
6.59 mL
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
58 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
238 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was then quenched by the addition of saturated aqueous bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=NC=C1)C1(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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